Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate” is a chemical compound that has been synthesized and studied for its unique properties . It is characterized by its planar molecular structure, which results in a layered arrangement of the molecules . This compound is a derivative of salicylic acid, with the addition of a trimethylsilyl ethynyl group .
Synthesis Analysis
The synthesis of “Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate” involves the use of salicylic acid as a starting material . The specific details of the synthesis process are not provided in the available literature .Molecular Structure Analysis
The molecular structure of this compound is planar, leading to a layered arrangement of the molecules . This structure does not form a stack packing . In the related compound, methyl 2-hydroxy-5-ethynylbenzoate, molecules in a layer are bound by hydrogen bonds, including those involving the terminal proton of the ethynyl group .Scientific Research Applications
Synthesis and Chemical Reactions
Cyclization Reactions : The compound is used in cyclization reactions involving diisobutylaluminum hydride (DIBAL-H) to produce 2-(trimethylsilyl)indenes and benzosiloles, highlighting a method to construct benzosiloles from readily available organosilanes (Kinoshita, Fukumoto, Tohjima, & Miura, 2016).
Preparation of Protected Amino Acids : This compound aids in the synthesis of protected amino acids, such as β-hydroxyaspartic acid, crucial for peptide synthesis (Wagner & Tilley, 1990).
Synthesis of Organometallic Compounds : It serves as a starting material in the synthesis of new arylcarboranes, which are precursors for oligomers used in materials science (Förster, Bertran, Teixidor, & Viňas, 1999).
Material Science and Polymer Chemistry
Oligomer and Polymer Synthesis : The compound is integral in the preparation of oligo(phenyleneethynylene)s and other polymers, demonstrating its role in the development of new materials with potential electronic and optical applications (Figueira, Rodrigues, Russo, & Rissanen, 2008).
Cross-Conjugated Polymer Synthesis : It is used in the synthesis of cross-conjugated polymers, which are important for developing materials with unique electronic properties (Londergan, You, Thompson, & Weber, 1998).
Safety And Hazards
properties
IUPAC Name |
methyl 2-hydroxy-5-(2-trimethylsilylethynyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3Si/c1-16-13(15)11-9-10(5-6-12(11)14)7-8-17(2,3)4/h5-6,9,14H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSDOLBGZNROSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#C[Si](C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598697 |
Source
|
Record name | Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate | |
CAS RN |
119754-18-6 |
Source
|
Record name | Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.